REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.F[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-:18])=[O:17].[F:19][C:20]1[CH:33]=[CH:32][C:23]([O:24][C:25]2[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=2[NH2:27])=[CH:22][CH:21]=1.[NH2:34][C:35]1[S:36][CH:37]=[CH:38][N:39]=1>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[N+:16]([O-:18])=[O:17])=[CH:4][CH:3]=1.[F:19][C:20]1[CH:33]=[CH:32][C:23]([O:24][C:25]2[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=2[NH:27][C:5]([NH:34][C:35]2[S:36][CH:37]=[CH:38][N:39]=2)=[O:8])=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OC2=C(N)C=CC=C2)C=C1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OC2=C(N)C=CC=C2)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |